molecular formula C18H20ClNO2S B2869585 (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396878-52-6

(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2869585
CAS No.: 1396878-52-6
M. Wt: 349.87
InChI Key: FUMDEERNGVRCLO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzyl group attached to the 4-position of a piperidine . It also contains a thiophen-3-yl methanone group. Further analysis would require more specific information or computational modeling.


Physical and Chemical Properties Analysis

The compound is an off-white solid . It is soluble . Unfortunately, other physical and chemical properties like boiling point, refractive index, specific gravity, etc., are not available in the retrieved data.

Scientific Research Applications

Structural and Theoretical Analysis

Research has focused on the structural and theoretical analysis of related compounds, providing insight into their thermal, optical, and structural properties. For instance, compounds with similar structures have been synthesized and characterized, revealing information about their crystal structure, stability, and intermolecular interactions (C. S. Karthik et al., 2021). These studies contribute to understanding the fundamental properties of these compounds, which is essential for their application in various fields.

Reactivity and Synthesis

Another area of research has been the synthesis of related compounds and studying their reactivity towards different nucleophiles. For example, studies have shown the synthesis of compounds through oxidation and nucleophilic addition, which provides pathways for functionalizing these molecules for further applications (P. Pouzet et al., 1998). Such research is crucial for developing new chemicals with potential therapeutic or material science applications.

Antimicrobial Activity

There is also interest in the antimicrobial properties of derivatives of this compound. Some studies have synthesized new derivatives and evaluated their in vitro antibacterial and antifungal activities, finding compounds with good antimicrobial activity against certain pathogenic strains (L. Mallesha, K. Mohana, 2014). This suggests potential for the development of new antimicrobial agents based on modifications of the core chemical structure.

Molecular Docking and Drug Discovery

Research has also extended into the use of these compounds in drug discovery, with molecular docking and density functional theory calculations being used to understand their interaction with biological targets. Such studies provide insights into the potential therapeutic applications of these compounds, including their antibacterial activity (M. Shahana, A. Yardily, 2020).

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMDEERNGVRCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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